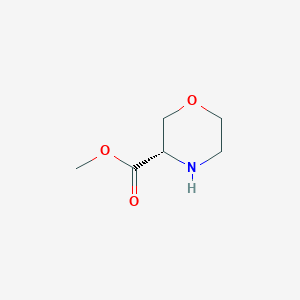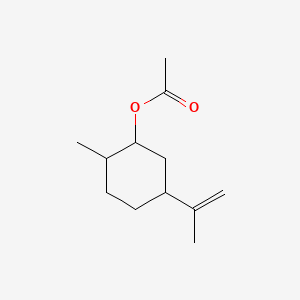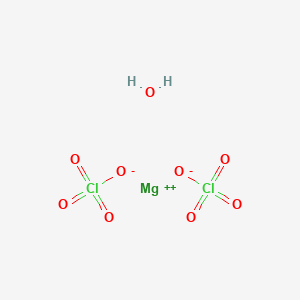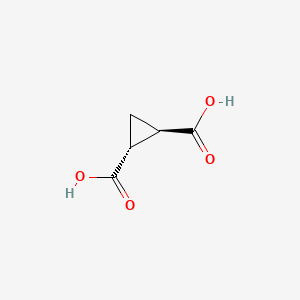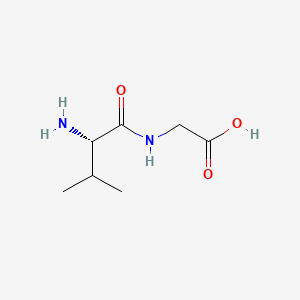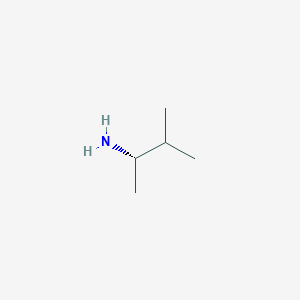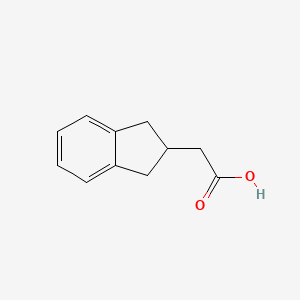
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” can be achieved through chemical synthesis methods . The specific synthesis pathway would require a more detailed understanding of laboratory conditions and chemical steps .Molecular Structure Analysis
The IUPAC name for this compound is (2,3-dihydro-1H-inden-2-ylamino)acetic acid . The InChI code is 1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “2-(2,3-dihydro-1H-inden-2-yl)acetic Acid” is 191.23 . It is a powder at room temperature . The compound is stable under normal temperatures but may decompose under high temperatures .Wissenschaftliche Forschungsanwendungen
1. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. The indole nucleus is often added to medicinal compounds that are biologically active pharmacophores .
- Results or Outcomes : The results also vary depending on the specific biological activity. However, it is generally found that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
2. Antibacterial and Antifungal Studies of 2,3-dihydro-1H-inden-1-one Candidates
- Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
- Methods of Application : The derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
- Application Summary : (E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides, a new class of antioxidant agents, were synthesized .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes : The compound (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-p-tolylthiosemicarbazide (109) was found to be the most potent compound .
4. Retinoic Acid Metabolism Blocking Agents
- Application Summary : Indene derivatives have been synthesized and evaluated as retinoic acid metabolism blocking agents .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes : Alkoxy-substitution at the 2-position harmed the cell proliferation inhibitory activity of the compounds in both cell lines while the isopropyl group at the same position is favourable .
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The specific methods of synthesis and application are not detailed in the source .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- Application Summary : (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
This compound is considered an organic compound and should be handled and stored under safe laboratory conditions . It should be avoided from contact with skin and eyes, and inhalation of its vapor should be prevented . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDPXYHBFBRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409166 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
CAS RN |
37868-26-1 | |
| Record name | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



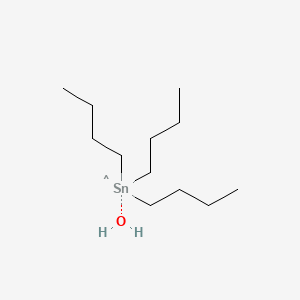


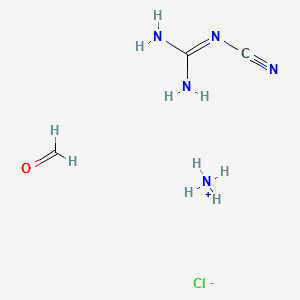
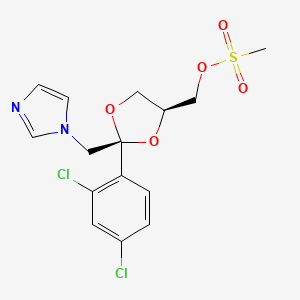
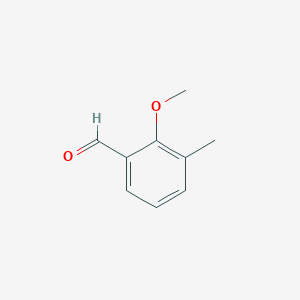
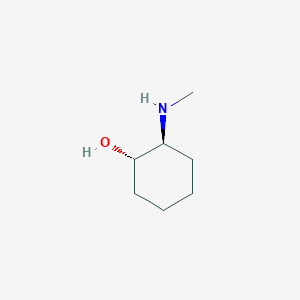
![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)
